molecular formula C10H9ClF2N2O B1430094 [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride CAS No. 1351582-61-0

[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride

Cat. No.: B1430094
CAS No.: 1351582-61-0
M. Wt: 246.64 g/mol
InChI Key: UBYPQNSQFHYLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride is a chemical compound with the molecular formula C10H9ClF2N2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, it can bind to specific protein receptors, modulating their activity and influencing cellular responses. The interactions between this compound and these biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by modulating transcription factors and epigenetic markers. These changes in gene expression can lead to alterations in cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. Initially, the compound binds to its target biomolecules, such as enzymes or receptors, through specific interactions. This binding can result in the inhibition or activation of the target, depending on the nature of the interaction . For example, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, the compound can influence gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are often dose-dependent and can be mitigated by optimizing the dosage regimen.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the compound’s excretion from the body and can influence its overall bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels by modulating key enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s pharmacokinetics and pharmacodynamics, ultimately determining its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Similarly, the compound can be localized to the mitochondria, affecting mitochondrial function and cellular energy metabolism.

Chemical Reactions Analysis

Types of Reactions

[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted isoxazole derivatives .

Scientific Research Applications

[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • **[5-(2-Chlorophenyl)isoxazol-3-YL]methyl]amine
  • **[5-(2,6-Dichlorophenyl)isoxazol-3-YL]methyl]amine
  • **[5-(4-Chlorophenyl)isoxazol-3-YL]methyl]amine

Uniqueness

[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O.ClH/c11-6-1-2-8(9(12)3-6)10-4-7(5-13)14-15-10;/h1-4H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYPQNSQFHYLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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